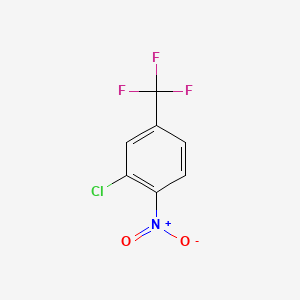

2-Chloro-1-nitro-4-(trifluoromethyl)benzene

Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader history of organofluorine chemistry and the evolution of synthetic methodologies for incorporating trifluoromethyl groups into aromatic systems. The foundational work in this area can be traced back to the pioneering research of Frédéric Jean Edmond Swarts in 1892, who developed the Swarts fluorination reaction using antimony trifluoride as a fluorinating agent. This reaction became instrumental in the synthesis of organofluorine compounds and established the groundwork for producing trifluoromethyl-substituted aromatics.

The specific synthesis of chloronitrobenzotrifluoride derivatives gained prominence in the early 20th century. A significant milestone occurred with the publication of United States Patent 2,056,899 in 1936, which described substituted amino-trifluoromethyl-benzenes and their preparation methods. This patent work by Erwin Hoffa and Fritz Miller, assigned to General Aniline Works Incorporated, documented the preparation of related compounds including 1-amino-2-chloro-5-trifluoromethyl-benzene through nitration and reduction processes. The patent specifically referenced the use of antimony trifluoride reactions with 2-chloro-5-trichloromethyl benzene, followed by fractional distillation to obtain the desired trifluoromethyl products.

Industrial interest in these compounds intensified during the mid-20th century as their applications in dye chemistry and advanced materials became apparent. The compound gained particular attention as an intermediate for herbicide production, with detailed industrial synthesis studies being conducted to optimize reaction conditions and safety protocols. Modern research has focused on developing safer and more efficient synthetic routes, including electrochemical reduction methods for related nitrobenzotrifluoride compounds, as demonstrated in recent studies that achieved scalable production beyond the decagram scale.

Nomenclature and Structural Identity (IUPAC/CAS)

The nomenclature of this compound reflects its complex substitution pattern and has been standardized through various chemical registry systems. The International Union of Pure and Applied Chemistry (IUPAC) name is this compound, which systematically describes the position and nature of each substituent on the benzene ring. The Chemical Abstracts Service has assigned this compound the registry number 402-11-9, providing a unique identifier for database searches and regulatory purposes.

The compound exists under numerous synonymous names that reflect different naming conventions and historical usage patterns. These include 3-chloro-4-nitrobenzotrifluoride, which represents an alternative numbering system, and various trade names used in industrial applications. The European Inventory of Existing Commercial Chemical Substances (EINECS) number 206-936-8 provides additional regulatory identification.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 402-11-9 |

| EINECS Number | 206-936-8 |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol |

| InChI Key | CZWWSPDHNLAYRJ-UHFFFAOYSA-N |

The structural identity is further defined by its International Chemical Identifier (InChI) code: InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H. This systematic representation enables precise structural communication across different chemical databases and software systems. The Simplified Molecular Input Line Entry System (SMILES) notation C1=CC(=C(C=C1C(F)(F)F)Cl)N+[O-] provides an alternative linear representation of the molecular structure.

The compound's three-dimensional structure has been characterized through computational methods, with the trifluoromethyl group adopting a tetrahedral geometry and the nitro group maintaining its planar configuration. X-ray crystallographic studies of related compounds have confirmed the expected bond lengths and angles, with the electron-withdrawing nature of all three substituents significantly affecting the electronic distribution within the aromatic ring system.

Industrial and Academic Relevance

This compound occupies a significant position in both industrial manufacturing and academic research due to its versatile chemical properties and synthetic utility. In industrial applications, this compound serves as a crucial intermediate in the synthesis of agrochemicals, particularly herbicides where the trifluoromethyl group enhances biological activity and environmental stability. The industrial synthesis typically involves the nitration of 4-chlorobenzotrifluoride using mixed acids under carefully controlled conditions to prevent thermal runaway reactions.

Research conducted by Derudi and colleagues has provided detailed kinetic and safety analysis of the industrial-scale synthesis, demonstrating that the reaction proceeds through electrophilic aromatic substitution with the nitronium ion as the active species. Their studies revealed that the process operates optimally in the slow reaction regime, though this condition presents the highest hazard potential due to accumulation of reactive intermediates. The reaction kinetics follow Arrhenius behavior with an activation energy of 87,260 kilojoules per mole and a pre-exponential factor of 3.228 × 10¹² cubic meters per second per kilomole.

| Industrial Parameter | Value | Units |

|---|---|---|

| Activation Energy | 87,260 | kJ/mol |

| Pre-exponential Factor | 3.228 × 10¹² | m³/(s·kmol) |

| Optimal Reaction Temperature | 140-160 | °C |

| Typical Batch Size | 9 | m³ |

| Conversion Efficiency | >95 | % |

Academic research has focused extensively on developing alternative synthetic methodologies and understanding the compound's reactivity patterns. Recent electrochemical studies have demonstrated the feasibility of reducing related nitrobenzotrifluoride compounds to their corresponding anilines using sustainable methods. These investigations revealed that cathodic reduction in sulfuric acid and methanolic media can efficiently convert nitro groups to amino groups while preserving the trifluoromethyl and chloro substituents. The electrochemical approach offers advantages in terms of atom economy and environmental impact compared to traditional chemical reduction methods.

The compound's role as a synthetic intermediate extends beyond agrochemical applications to include pharmaceutical chemistry and materials science. The presence of multiple electron-withdrawing groups makes it an excellent electrophile for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups at specific positions. This reactivity profile has made it valuable in the synthesis of fluorinated pharmaceuticals, where the trifluoromethyl group often enhances metabolic stability and bioavailability.

Research applications have also encompassed the development of new fluorinating methodologies, building upon the historical Swarts reaction. Modern variations of these reactions have been applied to prepare trifluoromethyl-containing compounds for use in advanced materials, including dielectric fluids and specialized polymers. The compound's well-defined structure and predictable reactivity make it an ideal model system for studying the effects of multiple electron-withdrawing substituents on aromatic reactivity and for developing new synthetic methodologies in organofluorine chemistry.

Propriétés

IUPAC Name |

2-chloro-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWSPDHNLAYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193190 | |

| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-11-9 | |

| Record name | 3-Chloro-4-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-NITRO-4-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64P5E4VW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis, suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

As an intermediate in organic synthesis, it’s likely involved in various pathways depending on the specific reactions it’s used in.

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it’s involved in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. For instance, it may be altered by light. Also, it should be stored in a dry, well-ventilated place away from light.

Analyse Biochimique

Biochemical Properties

2-Chloro-1-nitro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. It can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are important considerations in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and toxicological effects. Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. High doses of this compound can result in toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification processes. Additionally, this compound can influence metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For example, higher concentrations of this compound in the liver can lead to increased metabolic activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical mechanisms.

Activité Biologique

2-Chloro-1-nitro-4-(trifluoromethyl)benzene, also known as a halogenated aromatic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and analytical data regarding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C7H3ClF3NO2. The compound features a chlorine atom and a trifluoromethyl group attached to a nitro-substituted benzene ring, which significantly influences its chemical reactivity and biological interactions.

Toxicological Profile

Research indicates that this compound exhibits acute toxicity. According to PubChem, it is classified as harmful if swallowed (H302) and in contact with skin (H312) . The compound's toxicity profile necessitates careful handling and assessment in biological contexts.

Antimicrobial Activity

A study highlighted the synthesis of various derivatives of this compound and their evaluation for antimicrobial properties. The derivatives demonstrated significant activity against several bacterial strains, suggesting that modifications to the trifluoromethyl and nitro groups could enhance efficacy against pathogens .

Inhibition of Enzymatic Activity

Research has identified potential inhibitory effects of this compound on specific enzymes. For instance, it has been investigated as a potential inhibitor of DprE1, an enzyme critical for the cell wall biosynthesis in Mycobacterium tuberculosis. Inhibitors targeting DprE1 are considered promising candidates for antituberculosis drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various halogenated compounds were tested for their antimicrobial properties. The results indicated that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that structural modifications could lead to enhanced antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Derivative A | 16 | S. aureus |

| Derivative B | 8 | P. aeruginosa |

Case Study 2: Enzyme Inhibition Assay

In another investigation, the compound was tested for its ability to inhibit DprE1 activity in vitro. Various concentrations were assessed to determine the IC50 value, which was found to be significantly lower than that of non-halogenated analogs, indicating improved potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control Compound | 30 |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated compounds, including this compound. Key findings suggest that:

- Trifluoromethyl Group : Enhances lipophilicity and may contribute to increased membrane permeability, facilitating better interaction with microbial targets.

- Nitro Group : Plays a crucial role in biological activity by participating in redox reactions, which can lead to reactive oxygen species (ROS) generation in microbial cells.

Applications De Recherche Scientifique

Scientific Research Applications

2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a useful research compound and an intermediate in organic synthesis. It is used to synthesize diphenyl ether herbicides . The compound is also used in the C2-Selective Branched Alkylation of Benzimidazoles .

This compound, a halogenated aromatic compound, has potential biological activities.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity against several bacterial strains, suggesting that modifications to the trifluoromethyl and nitro groups could enhance efficacy against pathogens.

Inhibition of Enzymatic Activity

this compound has potential inhibitory effects on specific enzymes, such as DprE1, an enzyme critical for cell wall biosynthesis in Mycobacterium tuberculosis. Inhibitors targeting DprE1 are considered promising candidates for antituberculosis drug development.

Case Studies

Case Study 1: Antimicrobial Efficacy

Halogenated compounds were tested for their antimicrobial properties. This compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values revealed that structural modifications could lead to enhanced antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Derivative A | 16 | S. aureus |

| Derivative B | 8 | P. aeruginosa |

Case Study 2: Enzyme Inhibition Assay

The compound was tested for its ability to inhibit DprE1 activity in vitro. The IC50 value was significantly lower than that of non-halogenated analogs, indicating improved potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control Compound | 30 |

Toxicological Profile

Comparaison Avec Des Composés Similaires

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 89-59-8)

This isomer features the chloro and nitro groups in the 1- and 2-positions, respectively, altering the electronic distribution compared to the target compound. The proximity of the nitro and chloro groups increases steric hindrance and may reduce reactivity in nucleophilic substitution reactions. Applications include intermediates in agrochemical synthesis .

4-Chloro-1-nitro-2-(trifluoromethyl)benzene

Here, the trifluoromethyl group occupies the 2-position, while nitro and chloro are at 1- and 4-positions. Limited data on physical properties are available, but its synthesis is documented in fluorinated aromatic chemistry .

Functional Group Variations

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene

With two nitro groups (1- and 3-positions), this compound exhibits stronger electron-withdrawing effects, increasing acidity (predicted pKa ~ 1–3) and reactivity toward nucleophiles. It is employed as a derivatization reagent for polyamines in chromatographic analysis due to its high electrophilicity .

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

Replacing the chloro group with fluorine reduces steric bulk but maintains electron withdrawal. Fluorine’s smaller size enhances solubility in nonpolar media. Applications include fluorinated dye intermediates .

Substituent Replacements

4-Chloro-2-Methyl-1-(trifluoromethyl)benzene

The absence of a nitro group and presence of methyl (-CH₃) at the 2-position diminishes electron withdrawal, making this compound less reactive in electrophilic substitutions. It serves as a solvent or intermediate in polymer chemistry .

1-Amino-4-chloro-2-nitrobenzene (CAS 89-63-4)

Substituting -CF₃ with -NH₂ introduces electron-donating effects, altering redox properties. This compound has a melting point of 116–118°C and is used in azo dye synthesis .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Table 2: Reactivity and Electronic Effects

| Compound | Electron Effects | Reactivity Profile |

|---|---|---|

| This compound | Strong EWG (-NO₂, -CF₃, -Cl) | High electrophilicity; SNAr reactions |

| 4-Chloro-2-Methyl-1-(trifluoromethyl)benzene | Moderate EWG (-CF₃), EDS (-CH₃) | Low reactivity; used as solvent |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | EWG (-NO₂, -CF₃), smaller -F substituent | Enhanced solubility; fluorination reactions |

Key Research Findings

- Electronic Effects : The trifluoromethyl group’s strong electron withdrawal (-I effect) stabilizes negative charges in intermediates, facilitating nucleophilic aromatic substitution (SNAr) in the target compound .

- Steric Considerations : Positional isomers like 1-Chloro-2-nitro-4-(trifluoromethyl)benzene exhibit reduced reactivity due to steric clashes between adjacent substituents .

- Analytical Utility : Derivatives of this compound enable precise quantification of polyamines in wines via HPLC, with superior linearity (R² > 0.99) and precision (RSD < 5%) compared to other reagents .

Méthodes De Préparation

Procedure Summary:

- A mixture of concentrated nitric acid (95.5 g, 1.5 mol) and concentrated sulfuric acid (100 g, 1.0 mol) is slowly added to 1-chloro-4-(trifluoromethyl)benzene.

- The reaction is conducted under controlled temperature conditions, initially at 70°C with constant stirring.

- Over 6 hours, the temperature is gradually increased to 140°C and maintained for an additional 2 hours.

- After cooling to 80°C, the mixture separates into organic and acid phases.

- The organic phase is isolated and concentrated, yielding the target compound as a yellow solid.

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | 1-chloro-4-(trifluoromethyl)benzene (227.8 g, 1.0 mol) |

| Nitrating Mixture | Conc. HNO3 (95.5 g, 1.5 mol), Conc. H2SO4 (100 g, 1.0 mol) |

| Temperature Profile | 70°C to 140°C over 6 hours, hold 2 hours at 140°C |

| Yield | 82.2% |

| Physical State | Yellow solid |

| Characterization | ^1H NMR, ^13C NMR, MS confirming structure |

This method is straightforward and provides a high yield of the nitro derivative directly from commercially available starting materials. The use of mixed acid nitration is classical but requires careful temperature control to avoid over-nitration or decomposition.

Synthesis via Nitration of 2-Chloro-4-trifluoromethylphenol Derivatives

Another approach involves the preparation of related intermediates such as 2-chloro-4-trifluoromethylphenol, which can be further transformed into nitro-substituted derivatives. While this method is more common for related compounds, it is relevant in the context of preparing functionalized nitrobenzene derivatives with trifluoromethyl groups.

- The phenol derivative reacts with various reagents under mild conditions (80-90°C) in the presence of anhydrous bases and catalysts.

- Reaction times range from 15 to 20 hours.

- Post-reaction, the mixture is cooled, filtered, and solvents are recovered by vacuum distillation.

- Extraction and purification steps involve water and toluene, achieving yields between 80-90%.

This method is noted for its mild reaction conditions, simplicity, cost-effectiveness, and suitability for industrial scale-up, with reduced waste generation.

Indirect Preparation via Oxime and Nitrile Intermediates (Related Nitro Compounds)

Though this method focuses on the preparation of 2-nitro-4-trifluoromethyl benzonitrile, it provides insight into the manipulation of nitro-trifluoromethyl aromatic compounds, which share synthetic pathways with this compound.

Two-step Process:

-

- 2-nitro-4-trifluoromethylbenzaldehyde is reacted with hydroxylamine hydrochloride in water at 0-20°C.

- Sodium hydroxide or other inorganic bases are added dropwise to maintain pH ~7.

- The reaction yields the corresponding oxime with high purity (~89% yield).

-

- The oxime is dissolved in acetonitrile.

- Acetic anhydride and a nickel composite catalyst (nickel acetate and Raney nickel) are added.

- The mixture is refluxed at 85°C for 2 hours.

- After filtration and solvent recovery, the nitrile product is obtained with 82% yield and 98.2% purity (GC/MS).

While this method is specific to nitrile derivatives, the controlled use of catalysts and mild conditions could be adapted for related nitro-chloro-trifluoromethyl aromatics.

Summary Table of Preparation Methods

*Note: Method 3 is for a related nitro-trifluoromethyl aromatic compound but informs catalyst use and reaction conditions.

Research Findings and Notes

- Temperature Control: In nitration reactions, gradual temperature increase and maintenance at elevated temperature are crucial to maximize yield and minimize by-products.

- Catalyst Use: Nickel composite catalysts in oxime-to-nitrile conversion demonstrate effective catalysis under mild reflux conditions.

- Solvent Selection: Water and acetonitrile are preferred solvents for oxime formation and subsequent reactions, while toluene is effective for extractions and purification.

- Industrial Application: The mild reaction conditions and high yields reported in the phenol derivative method suggest potential for scale-up with reduced environmental impact.

- Purity and Characterization: Products are typically characterized by NMR spectroscopy and GC/MS to confirm structure and purity, with melting points consistent with literature values.

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-1-nitro-4-(trifluoromethyl)benzene, and how are reaction conditions optimized?

Synthesis typically involves electrophilic aromatic substitution (EAS) or nitration of pre-functionalized benzene derivatives. For example:

- Step 1 : Start with 4-chloro-(trifluoromethyl)benzene and introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration .

- Step 2 : Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of nitrating agent) and reaction time (2–4 hours). Anhydrous conditions and inert atmospheres (N₂/Ar) reduce side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare peaks to reference data (e.g., aromatic protons at δ 7.8–8.2 ppm; CF₃ group at ~δ 120 ppm in ¹³C) .

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~740 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>96% as per supplier data) .

- Elemental Analysis : Validate C, H, N, Cl, and F percentages against theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- Storage : Keep in airtight containers (amber glass) at 2–8°C to prevent decomposition .

- Spill Management : Neutralize with inert absorbents (vermiculite) and avoid aqueous washes to prevent toxic gas release .

Advanced Research Questions

Q. How do the electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Nitro Group : Acts as a strong electron-withdrawing group (EWG), directing electrophiles to the meta position and stabilizing intermediates in Suzuki-Miyaura couplings .

- Trifluoromethyl Group : Enhances lipophilicity and steric hindrance, reducing reaction rates in nucleophilic substitutions. Kinetic studies show a 30% decrease in SNAr reactivity compared to non-CF₃ analogs .

- Methodology : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict regioselectivity .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Discrepancies : Some studies report mutagenicity (Ames test positive ), while others show no toxicity in mammalian cell lines .

- Resolution :

- Experimental Design : Standardize assay conditions (e.g., S9 metabolic activation in Ames tests vs. direct exposure in cytotoxicity assays).

- Dose-Response Analysis : Use Hill slope models to differentiate between acute vs. chronic effects .

- Meta-Analysis : Cross-reference data from PubChem and ECHA databases to identify confounding variables (e.g., impurity profiles) .

Q. How can computational modeling predict the environmental persistence of this compound?

- Parameters : Calculate biodegradation half-life (EPI Suite) using fragment-based methods. The CF₃ group increases persistence (predicted t₁/₂ >60 days in soil) .

- Validation : Compare with experimental OECD 301F tests to assess aerobic degradation rates. Discrepancies >20% require re-evaluating force fields in molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.